6-Phosphogluconic acid trisodium salt

Overview

Description

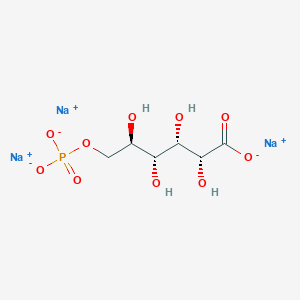

6-Phosphogluconic acid trisodium salt is a chemical compound with the molecular formula C6H10Na3O10P. It is a trisodium salt of 6-phosphogluconic acid, an important intermediate in the pentose phosphate pathway. This compound is known for its role as a potent and competitive inhibitor of phosphoglucose isomerase, an enzyme involved in glucose metabolism .

Mechanism of Action

Target of Action

The primary target of 6-Phosphogluconic acid trisodium salt is the enzyme Phosphoglucose Isomerase (PGI) . This enzyme plays a crucial role in the glycolytic pathway, where it catalyzes the conversion of glucose-6-phosphate to fructose-6-phosphate .

Mode of Action

This compound acts as a competitive inhibitor of Phosphoglucose Isomerase . It binds to the active site of the enzyme, preventing the binding of the substrate, glucose-6-phosphate . The inhibition constants (Ki) for glucose 6-phosphate and fructose 6-phosphate are 48 μM and 42 μM, respectively .

Biochemical Pathways

The compound plays a significant role in the Pentose Phosphate Pathway (PPP) . In the oxidative phase of PPP, 6-Phosphogluconic acid is formed from 6-phosphogluconolactone by 6-phosphogluconolactonase . It is then converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .

Pharmacokinetics

Given its solubility in water , it is likely to have good bioavailability

Result of Action

The inhibition of PGI by this compound can impact glucose metabolism, potentially leading to alterations in energy production within the cell . Additionally, its role in the PPP can influence the production of NADPH, a crucial molecule in various cellular processes including the detoxification of reactive oxygen species .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the ionization state of the compound, potentially affecting its interaction with PGI . Additionally, temperature can influence the compound’s stability and efficacy

Biochemical Analysis

Biochemical Properties

6-Phosphogluconic acid trisodium salt interacts with enzymes such as phosphoglucose isomerase (PGI), where it acts as a competitive inhibitor . It has a Ki value of 48 μM for glucose 6-phosphate and 42 μM for fructose 6-phosphate .

Cellular Effects

The effects of this compound on cells are significant. For instance, blocking 6-phosphogluconate dehydrogenase (6PGD) in the oxidative PPP resulted in substantial reduction of regulatory T cells (Tregs) suppressive function and shifts toward Th1, Th2, and Th17 phenotypes .

Molecular Mechanism

This compound exerts its effects at the molecular level by competitively inhibiting phosphoglucose isomerase (PGI), affecting the conversion of glucose 6-phosphate and fructose 6-phosphate .

Temporal Effects in Laboratory Settings

It is known that the compound is stable and soluble in water .

Metabolic Pathways

This compound is involved in the pentose phosphate pathway (PPP). During the oxidative phase of the PPP, it is converted to ribulose 5-phosphate by phosphogluconate dehydrogenase, in an oxidative decarboxylation which also produces NADPH .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phosphogluconic acid trisodium salt can be prepared enzymatically. The enzymatic preparation involves the use of specific enzymes to catalyze the conversion of glucose-6-phosphate to 6-phosphogluconic acid, which is then neutralized with sodium hydroxide or sodium carbonate to form the trisodium salt .

Industrial Production Methods

In industrial settings, the production of this compound typically involves the enzymatic method due to its efficiency and specificity. The process includes the fermentation of glucose-6-phosphate using microorganisms that produce the necessary enzymes. The resulting 6-phosphogluconic acid is then purified and reacted with sodium hydroxide or sodium carbonate to obtain the trisodium salt .

Chemical Reactions Analysis

Types of Reactions

6-Phosphogluconic acid trisodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce ribulose-5-phosphate in the presence of the enzyme 6-phosphogluconate dehydrogenase.

Reduction: It can be reduced back to glucose-6-phosphate under specific conditions.

Substitution: It can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common reagents include nicotinamide adenine dinucleotide phosphate (NADP+) and 6-phosphogluconate dehydrogenase.

Reduction: Common reagents include reducing agents such as sodium borohydride.

Substitution: Conditions vary depending on the desired substitution, but typically involve the use of strong acids or bases.

Major Products Formed

Oxidation: Ribulose-5-phosphate

Reduction: Glucose-6-phosphate

Substitution: Various substituted phosphogluconic acid derivatives

Scientific Research Applications

6-Phosphogluconic acid trisodium salt has a wide range of scientific research applications:

Chemistry: It is used as a reagent in the study of enzyme kinetics and metabolic pathways.

Biology: It serves as a metabolic intermediate in the pentose phosphate pathway, which is crucial for cellular processes such as nucleotide synthesis and redox balance.

Medicine: It is used in research related to metabolic disorders and cancer, as it plays a role in cellular metabolism and oxidative stress.

Industry: It is used in the production of biochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

- Glucose-6-phosphate

- Ribulose-5-phosphate

- 3-Phosphoglyceric acid

Uniqueness

6-Phosphogluconic acid trisodium salt is unique due to its specific role as an inhibitor of phosphoglucose isomerase. Unlike glucose-6-phosphate and ribulose-5-phosphate, which are substrates in metabolic pathways, this compound acts as a regulatory molecule, modulating the activity of key enzymes. This makes it a valuable tool in research focused on metabolic regulation and enzyme kinetics .

Biological Activity

6-Phosphogluconic acid trisodium salt (6-PG) is a crucial intermediate in the pentose phosphate pathway (PPP), playing a significant role in cellular metabolism and various biological processes. This article explores its biological activity, focusing on its enzymatic functions, potential therapeutic applications, and relevant research findings.

Overview of 6-Phosphogluconic Acid

6-PG is synthesized from glucose-6-phosphate through the action of glucose-6-phosphate dehydrogenase and is subsequently converted to ribulose-5-phosphate by 6-phosphogluconate dehydrogenase (6-PGD). The PPP is essential for generating NADPH and ribose-5-phosphate, which are vital for anabolic reactions and nucleotide synthesis, respectively.

Enzymatic Activity

The primary enzymatic activity associated with 6-PG involves its conversion by 6-PGD. This enzyme catalyzes the oxidative decarboxylation of 6-PG to produce ribulose-5-phosphate and CO2, generating NADPH in the process. The overexpression of 6-PGD has been linked to various cancers, making it a target for therapeutic intervention.

Table 1: Enzymatic Pathway Involvement

| Enzyme | Reaction | Product |

|---|---|---|

| Glucose-6-phosphate Dehydrogenase | Glucose-6-phosphate → 6-Phosphogluconate | 6-Phosphogluconate |

| 6-Phosphogluconate Dehydrogenase | 6-Phosphogluconate → Ribulose-5-phosphate + CO2 | Ribulose-5-phosphate + CO2 |

Therapeutic Implications

Recent studies have highlighted the potential of targeting the PPP in cancer treatment. The inhibition of 6-PGD has been proposed as a strategy to reduce tumor growth by limiting the availability of NADPH and ribose-5-phosphate, which are critical for cancer cell proliferation.

Case Study: Lignan Compounds as Inhibitors

A study investigated lignan compounds as inhibitors of 6-PGD, revealing promising results for lung cancer therapy. Virtual screening identified several natural compounds that effectively inhibited 6-PGD activity. The compounds syringaresinol and cleomiscosin A demonstrated IC50 values of 36.9 μg/mL and 133 μg/mL, respectively, indicating their potential as lead candidates for further development in cancer treatment .

Research Findings

- Cytotoxicity Assays : In vitro assays confirmed that selected lignan compounds induced apoptosis in A549 lung cancer cells in a dose-dependent manner. Flow cytometry analysis validated these findings by demonstrating increased apoptotic markers upon treatment with these inhibitors .

- Molecular Docking Studies : Docking simulations revealed that inhibitors bind effectively to the active site of 6-PGD, suggesting a mechanism for their inhibitory action. Binding energies ranged from -26.086 to -18.455 kcal/mol, indicating strong interactions with key residues within the enzyme .

- Role in Metabolism : Beyond oncology, 6-PG plays a role in metabolic regulation. It has been implicated in various pathways including glycolysis and gluconeogenesis, affecting cellular responses to nutrient availability .

Properties

IUPAC Name |

2,3,4,5-tetrahydroxy-6-phosphonooxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13O10P/c7-2(1-16-17(13,14)15)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H2,(H,11,12)(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIRSGZKFKXLSJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)O)O)O)O)OP(=O)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13O10P | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53411-70-4 | |

| Record name | d-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053411704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC316735 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=316735 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | D-Gluconic acid, 6-(dihydrogen phosphate), trisodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.